2-chloro-4-nitro-N-(3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-(3-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom, a nitro group, and an amide group attached to a 3-phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(3-phenylpropyl)benzamide typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: The major product is 2-amino-4-nitro-N-(3-phenylpropyl)benzamide.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields this compound derivatives.
Scientific Research Applications
2-chloro-4-nitro-N-(3-phenylpropyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The nitro group and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the nitro and chlorine substituents but lacks the amide group and the phenylpropyl chain.
4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: Similar in structure but with different substituents on the benzene ring and the amide group.
Uniqueness
2-chloro-4-nitro-N-(3-phenylpropyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-nitro-N-(3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-15-11-13(19(21)22)8-9-14(15)16(20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGHENHNSKHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201199 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.